molecular formula C6H6BrN3O2 B13035707 5-Bromo-2-nitrobenzene-1,3-diamine

5-Bromo-2-nitrobenzene-1,3-diamine

Cat. No.: B13035707
M. Wt: 232.03 g/mol
InChI Key: BZYFEDNLPOUVBQ-UHFFFAOYSA-N
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Description

5-Bromo-2-nitrobenzene-1,3-diamine: is an organic compound with the molecular formula C6H6BrN3O2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a nitro group, and two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitrobenzene-1,3-diamine typically involves a multi-step process:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2-nitrobenzene-1,3-diamine is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. It is also used in the preparation of polymers and advanced materials .

Biology and Medicine: In biological research, this compound is used to study the effects of brominated and nitrated aromatic compounds on biological systems.

Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals, electronic materials, and specialty chemicals. Its reactivity makes it a valuable building block for various industrial processes .

Mechanism of Action

The mechanism of action of 5-Bromo-2-nitrobenzene-1,3-diamine involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and nitro groups on the benzene ring influence the reactivity and orientation of the compound in these reactions. The amino groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups makes it a versatile compound for various synthetic and industrial applications .

Properties

Molecular Formula

C6H6BrN3O2

Molecular Weight

232.03 g/mol

IUPAC Name

5-bromo-2-nitrobenzene-1,3-diamine

InChI

InChI=1S/C6H6BrN3O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,8-9H2

InChI Key

BZYFEDNLPOUVBQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)[N+](=O)[O-])N)Br

Origin of Product

United States

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